molecular formula C13H15NO B11571137 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B11571137
M. Wt: 201.26 g/mol
InChI Key: FGXZOHDTDFOJHT-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the methoxyphenyl group and the dimethyl substitutions on the pyrrole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, the purification steps can be scaled up using industrial chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the positions adjacent to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Reduced pyrrole derivatives with hydrogenated rings.

    Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Another compound with a methoxyphenyl group, but with a piperazine ring instead of a pyrrole ring.

    2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group with an isocyanate functional group.

    1-(2-Methoxyphenyl)-2-methyl-1H-pyrrole: Similar structure but with only one methyl group on the pyrrole ring.

Uniqueness

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole is unique due to the specific arrangement of the methoxyphenyl group and the two methyl groups on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2,5-dimethylpyrrole

InChI

InChI=1S/C13H15NO/c1-10-8-9-11(2)14(10)12-6-4-5-7-13(12)15-3/h4-9H,1-3H3

InChI Key

FGXZOHDTDFOJHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2OC)C

Origin of Product

United States

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